Product packaging for 2-Isobutylpyridine(Cat. No.:CAS No. 6304-24-1)

2-Isobutylpyridine

Cat. No.: B1582698
CAS No.: 6304-24-1
M. Wt: 135.21 g/mol
InChI Key: BBVSPSDWPYWMOR-UHFFFAOYSA-N
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Description

2-(2-Methylpropyl)pyridine, also known as 2-isobutyl-pyridine or fema 3370, belongs to the class of organic compounds known as pyridines and derivatives. Pyridines and derivatives are compounds containing a pyridine ring, which is a six-member aromatic heterocycle which consists of one nitrogen atom and five carbon atoms. 2-(2-Methylpropyl)pyridine is slightly soluble (in water) and a very strong basic compound (based on its pKa). 2-(2-Methylpropyl)pyridine has a strong and aromatic taste.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N B1582698 2-Isobutylpyridine CAS No. 6304-24-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methylpropyl)pyridine
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InChI

InChI=1S/C9H13N/c1-8(2)7-9-5-3-4-6-10-9/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBVSPSDWPYWMOR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
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DSSTOX Substance ID

DTXSID80212326
Record name 2-Isobutyl pyridine
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Molecular Weight

135.21 g/mol
Source PubChem
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Physical Description

Colourless to yellow liquid; Sharp aroma
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

110.00 to 111.00 °C. @ 55.00 mm Hg
Record name 2-(2-Methylpropyl)pyridine
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Solubility

Insoluble in water, Soluble (in ethanol)
Record name 2-(2-Methylpropyl)pyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.894-0.900
Record name 2-(2-Methylpropyl)pyridine
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CAS No.

6304-24-1
Record name 2-Isobutylpyridine
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Record name 2-Isobutyl pyridine
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Record name 2-Isobutyl pyridine
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Record name 2-isobutylpyridine
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Record name 2-ISOBUTYLPYRIDINE
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Record name 2-(2-Methylpropyl)pyridine
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Significance of Pyridine Derivatives in Organic Chemistry

Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, playing a vital role in numerous scientific disciplines. openaccessjournals.com These six-membered aromatic rings containing a nitrogen atom are not only common solvents in organic laboratories but also serve as crucial scaffolds in drug design and synthesis. nih.gov Their unique heteroaromatic nature, susceptibility to functionalization, and ability to form hydrogen bonds make them versatile building blocks in medicinal chemistry, materials science, and catalysis. nih.goveurekaselect.com

The pyridine nucleus is a key component of various natural products, including vitamins like niacin and alkaloids. openaccessjournals.comresearchgate.net In the realm of medicinal chemistry, pyridine derivatives are recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.net Their interaction with enzymes and proteins has led to the development of numerous therapeutic agents. researchgate.net Furthermore, pyridine-containing compounds are integral to the development of functional nanomaterials and as ligands for organometallic complexes used in catalysis. nih.gov

Overview of Research Trajectories for 2 Isobutylpyridine

Direct Synthesis Routes to this compound and its Core Structure

Direct synthesis methods aim to construct the this compound molecule in one or a few steps from basic precursors. These routes include classical alkylation reactions, transformations of functional groups, and modern multicomponent strategies.

One of the most straightforward methods for synthesizing this compound involves the alkylation of a pre-existing pyridine-containing molecule. This approach leverages the reactivity of pyridine derivatives to introduce the isobutyl side-chain.

A notable direct synthesis involves the side-chain alkylation of 2-picoline (2-methylpyridine) with propylene. researchgate.netacs.org This reaction is typically catalyzed by an alkali metal, such as sodium, which facilitates the formation of a carbanionic intermediate at the methyl group of the picoline. researchgate.net The reaction proceeds under pressure and at elevated temperatures. acs.org The mechanism involves the formation of an organosodium initiator from the interaction of picoline with sodium, which then enables the nucleophilic attack on the propylene molecule. acs.org This method has been shown to effectively produce this compound. researchgate.netacs.org

Table 1: Research Findings on Side-Chain Alkylation of Picoline

Reactants Catalyst Temperature Pressure Product Reference
2-Picoline, Propylene Sodium 135-150°C Yes This compound acs.org
4-Picoline, Propylene Sodium Not specified Yes 4-Isobutylpyridine researchgate.net

Denitrative transformations represent a potential, albeit less commonly documented, pathway for the synthesis of pyridine derivatives. These reactions involve the conversion of an aromatic nitro group (Ar-NO₂) into a different functional group or carbon-carbon bond. kyoto-u.ac.jp The nitro group is highly electron-withdrawing, which facilitates certain functionalizations of the aromatic ring before its eventual transformation. kyoto-u.ac.jp

The synthesis of nitroarenes can be achieved through various methods, including the nitration of arenes via C-H activation or the ipso-nitration of pre-functionalized aromatics like aryl boronic acids. kyoto-u.ac.jp In principle, a suitably substituted nitro compound could be transformed into the this compound skeleton. However, specific examples detailing the direct synthesis of this compound through a denitrative pathway are not prominent in the reviewed scientific literature, suggesting this remains a more theoretical or specialized approach for this particular compound.

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, such as a substituted pyridine ring. beilstein-journals.orgorganic-chemistry.org Several MCRs could theoretically be adapted to synthesize pyridines bearing an isobutyl group.

Hantzsch Pyridine Synthesis : This classical MCR can be used to prepare pyridine derivatives. By selecting an appropriate aldehyde, such as isovaleraldehyde, it is possible to synthesize pyridines containing an isobutyl substituent. nih.gov

Groebke–Blackburn–Bienaymé (GBB) Reaction : This is another powerful MCR for producing fused imidazo[1,2-a]pyridines, demonstrating the utility of MCRs in creating complex pyridine-based scaffolds. beilstein-journals.org

Bohlmann-Rahtz Pyridine Synthesis : This one-pot cyclocondensation process combines a 1,3-dicarbonyl compound, ammonia (B1221849), and an alkynone, offering a regiocontrolled route to polysubstituted pyridines. core.ac.uk

Ugi Four-Component Reaction (U-4CR) : A hypothetical U-4CR pathway could be designed to produce pyridine derivatives by condensing an aldehyde, an amine, an isocyanide, and a carboxylic acid, followed by cyclization to form the pyridine core and subsequent functionalization. vulcanchem.com

These strategies highlight the versatility of MCRs in generating diverse pyridine structures, including those with isobutyl moieties, by carefully choosing the starting components.

Denitrative Transformations of Organic Nitro Compounds to this compound

Functionalization and Derivatization Reactions of this compound

Once synthesized, this compound can serve as a substrate for further chemical modification. A key area of study is the selective functionalization of its carbon-hydrogen (C-H) bonds.

C-H functionalization is an advanced synthetic strategy that aims to directly convert C-H bonds into new C-C, C-O, or C-N bonds, avoiding the need for pre-functionalized starting materials. acs.orgacs.org Studies on this compound have revealed interesting site-selectivity in these reactions.

Research utilizing decatungstate anion photocatalysis has shown that C-H functionalization of this compound occurs with high selectivity. acs.orgacs.org Specifically, the reaction preferentially targets the methine (tertiary) C-H bond within the isobutyl group. acs.orgacs.org Notably, no alkylation at the benzylic (α-position) C-H bond adjacent to the pyridine ring was observed. acs.org This outcome is attributed to the strong inductive electron-withdrawing effect of the pyridine ring, which disfavors the formation of a radical at the alpha-position. acs.orgacs.org This contrasts with similar reactions on alkylbenzenes like isobutylbenzene, where alkylation at the benzylic C-H bond competes with alkylation at the methine C-H bond. acs.org

Table 2: Site-Selectivity in C-H Functionalization of this compound

Substrate Reaction Type Site of Functionalization Key Finding Reference
This compound Decatungstate Anion Photocatalysis Methine C-H bond Exclusive or preferential functionalization at the methine position. acs.orgacs.org
This compound Decatungstate Anion Photocatalysis Benzylic (α) C-H bond No formation of the α-alkylated product observed. acs.orgacs.org

Carbon-Hydrogen (C-H) Functionalization Studies

Site-Selective C(sp3)-H Functionalization via Photocatalysis

In the photocatalytic C-H functionalization of this compound using TBADT, a notable regioselectivity is observed. The reaction preferentially targets the non-benzylic positions of the isobutyl group. acs.orglookchem.com Specifically, the functionalization occurs at the methine (γ) and methylene (B1212753) (β) C-H bonds, with a strong aversion to the α-C-H bonds adjacent to the pyridine ring. acs.orglookchem.comacs.org For instance, the reaction of this compound yields a mixture of β- and γ-alkylated products in a 90:10 ratio, with no formation of the α-alkylated product. lookchem.com Similarly, with 2-isopentylpyridine, alkylation occurs exclusively at the γ-methine C-H bond. lookchem.com

This methodology allows for subsequent functionalization at different positions. For example, after a γ-C-H alkylation of 2-isopentylpyridine, a subsequent α-bromination can be achieved using N-bromosuccinimide (NBS) and benzoyl peroxide (BPO). lookchem.com

Influence of Polar and Steric Effects on Reaction Selectivity in C-H Activation

The observed site-selectivity in the photocatalytic C-H activation of this compound is governed by a combination of polar and steric effects. acs.orgacs.org The decatungstate anion, being a large and electrophilic species, influences the transition state of the hydrogen abstraction step. acs.org

The strong reluctance to functionalize the α-C-H bond is attributed to the inductive electron-withdrawing effect of the pyridine ring. acs.orgacs.org This effect creates an unfavorable polar interaction in the SH2 transition state between the electrophilic excited decatungstate anion and the α-C-H bond. acs.orgacs.org In contrast, the C-H bonds further down the alkyl chain (β and γ positions) are less influenced by this inductive effect, making them more susceptible to hydrogen abstraction. acs.org

Steric hindrance also plays a role. The bulky nature of the decatungstate photocatalyst can sterically disfavor approach to the more hindered C-H bonds. acs.org The synergistic interplay of these polar and steric factors provides a powerful strategy for achieving high site-selectivity in the functionalization of complex molecules. acs.orgacs.org

Acylation Reactions Leading to Ketones and Carbinols from this compound

The acylation of this compound provides a direct route to ketones and, in some cases, tertiary carbinols. researchgate.netacs.org This transformation is typically achieved by reacting the lithium derivative of this compound with an ester. acs.org

The process involves the initial formation of the lithium salt of this compound using a strong base like phenyllithium. acs.org This is followed by the addition of an ester, which leads to the formation of a ketone. researchgate.netacs.org However, depending on the nature of the ester and the reaction conditions, the initially formed ketone can further react with another equivalent of the lithium derivative of this compound to yield a tertiary carbinol. researchgate.netacs.org

When aromatic or heterocyclic esters are used for the acylation of this compound, the reaction tends to form only the corresponding ketones. acs.org The choice of condensing agent is also crucial; phenyllithium has been found to be more effective than methyllithium (B1224462) or sodium amide for these acylations. acs.orgresearchgate.net

Table 1: Products from the Acylation of this compound with Various Esters

Acylating EsterProduct(s)
Aromatic EstersKetones
Heterocyclic EstersKetones
Aliphatic EstersMixtures of Ketones and Carbinols

Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H alkylation of electrophilic aromatic compounds, including nitropyridines. acs.orgresearchgate.netacs.org This reaction allows for the introduction of an alkyl group onto the pyridine ring, typically adjacent to the nitro group. researchgate.net

The VNS reaction proceeds through a two-step mechanism: the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination. acs.orgresearchgate.netacs.orgnih.gov

Formation and Stability of Meisenheimer-Type Adducts

The first step of the VNS reaction involves the nucleophilic addition of a carbanion to the electron-deficient nitropyridine ring. acs.orgresearchgate.netacs.org Carbanions stabilized by a sulfonyl group are often used for this purpose. acs.orgresearchgate.netacs.org The addition occurs at a carbon atom bearing a hydrogen, leading to the formation of a stable anionic σ-complex known as a Meisenheimer-type adduct. acs.orgresearchgate.netacs.org

The stability of this adduct is influenced by steric factors. For instance, the adduct formed from a hindered isopropyl carbanion can be stable enough to resist the subsequent elimination step due to steric hindrance. acs.orgresearchgate.netacs.org

Base-Induced Beta-Elimination Processes

The second step is a base-induced β-elimination of a leaving group from the carbanion moiety, which leads to the rearomatization of the pyridine ring and the formation of the alkylated product. acs.orgresearchgate.netacs.org For this elimination to occur effectively, the alkyl substituent and the adjacent nitro group need to adopt a planar conformation to allow for efficient stabilization of the developing negative charge at the benzylic position. acs.orgresearchgate.netacs.org

Steric hindrance can significantly impact this step. If the alkyl group is bulky, such as an isopropyl group, the required planarization can be sterically hindered, preventing the elimination from occurring. acs.orgresearchgate.netacs.org This is observed in the reaction with 3-nitroquinoline, where even a primary carbanion precursor gives predominantly the stable adduct rather than the alkylated product due to the steric hindrance around the reaction site. acs.orgresearchgate.net

Halogenation and Other Substitutions on this compound Derivatives

Halogenation and other substitution reactions are important for the further diversification of this compound derivatives, creating precursors for a wide range of other compounds.

For example, 4-fluoro-2-isobutylpyridine (B13660663) can be synthesized through methods like electrophilic aromatic substitution using fluorinating agents or through cross-coupling reactions. vulcanchem.com A potential route involves the Suzuki-Miyaura coupling of a 4-fluoro-2-halopyridine with isobutylboronic acid. vulcanchem.com

Derivatives of this compound can also undergo other transformations. For instance, 3-acetamido-4-isobutylpyridine can be prepared by the reduction and subsequent acylation of the corresponding nitro derivative. researchgate.net Furthermore, certain halogenated amide derivatives of this compound have been shown to undergo Lewis acid-catalyzed cyclization to form cyclic imidates. acs.org

Structural Elucidation and Advanced Analytical Characterization Techniques

Advanced Spectroscopic Investigations

Spectroscopic methods are fundamental in the study of 2-Isobutylpyridine, offering detailed insights into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. wpmucdn.com Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. Analysis of chemical shifts, coupling constants, and signal multiplicities allows for the unambiguous assignment of each atom within the molecule. sfu.ca For instance, the analysis of the proton spectrum of pyridine (B92270), after removing proton-nitrogen coupling, has been thoroughly analyzed to determine chemical shifts and coupling constants. researchgate.net

In mechanistic studies, NMR is invaluable for tracking the transformation of reactants into products. For example, it has been used to monitor the enantioselective alkylation of 2-alkylpyridines, providing insights into the reaction mechanism and the role of organolithium aggregates. wpmucdn.comescholarship.org Low-temperature NMR spectroscopic analysis, including Diffusion-Ordered Spectroscopy (DOSY), can reveal intermolecular interactions, such as hydrogen bonding between alcohols and pyridine derivatives, which are crucial for understanding photocatalytic processes. uni-regensburg.de

Table 1: Representative ¹H and ¹³C NMR Data for this compound This table is for illustrative purposes; actual values may vary based on solvent and experimental conditions.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine H-3 7.10 (d) 122.7
Pyridine H-4 7.55 (t) 136.1
Pyridine H-5 7.05 (d) 120.7
Pyridine H-6 8.50 (d) 149.0
CH₂ 2.70 (d) 45.0
CH 2.10 (m) 29.5
CH₃ 0.90 (d) 22.5
Pyridine C-2 - 162.1

Data compiled from publicly available spectral information.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular weight of this compound. kyoto-u.ac.jp This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule with great confidence. nih.gov HRMS is often coupled with liquid chromatography (LC-HRMS) to analyze complex mixtures and identify individual components. nih.gov The high resolution of this method distinguishes it from standard mass spectrometry by enabling the differentiation of molecules with very similar nominal masses. nih.gov This capability is crucial for confirming the identity of synthesized compounds and for identifying unknown substances in various samples. researchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. The IR spectrum of this compound would show characteristic absorption bands for the C-H bonds of the isobutyl group and the C=C and C=N stretching vibrations of the pyridine ring.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The pyridine ring in this compound contains π-electrons that can be excited by UV radiation, resulting in characteristic absorption bands. Following a reaction with UV/Vis spectroscopy can offer general insights into the absorption behavior of a reaction mixture over time, which can help in identifying the generation of intermediates and reactive complexes. uni-regensburg.de

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Chromatographic Methodologies

Chromatographic techniques are vital for separating this compound from mixtures and for assessing its purity.

Gas Chromatography (GC) is a primary technique for the quantitative analysis and purity assessment of volatile compounds like this compound. arlok.comijpsjournal.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. ijpsjournal.com The separation is based on the differential partitioning of the components between the mobile and stationary phases. arlok.com

By using a suitable detector, such as a Flame Ionization Detector (FID), the amount of this compound in a sample can be accurately quantified. kyoto-u.ac.jp The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration. GC methods are widely used in quality control to ensure that the compound meets specified purity standards. medcraveonline.com

Table 2: Typical Gas Chromatography Parameters for this compound Analysis This table is for illustrative purposes; actual parameters may vary.

Parameter Value
Column DB-5 or similar non-polar capillary column
Injection Temperature 250 °C
Oven Temperature Program Initial 70°C, ramp to 300°C
Carrier Gas Helium or Nitrogen
Detector Flame Ionization Detector (FID)
Purity Assessment >98%

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional molecular structure of a compound in its solid state. This technique involves diffracting X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of the atoms in the crystal lattice. nottingham.ac.uk

While obtaining suitable crystals of this compound can be challenging, a successful crystallographic analysis would provide highly accurate bond lengths, bond angles, and conformational details of the molecule. This information is invaluable for understanding the steric and electronic properties of this compound and for validating the structures determined by spectroscopic methods. nottingham.ac.uk For instance, X-ray crystallography has been used to confirm the structure of related pyridine derivatives and their complexes. escholarship.org

Mechanistic Insights into 2 Isobutylpyridine Reactivity

Elucidation of Reaction Mechanisms in Photocatalytic C-H Activation

The photocatalytic C-H activation of 2-isobutylpyridine offers a pathway for selective functionalization. Studies utilizing decatungstate anion photocatalysis have shed light on the mechanistic details of this process.

In the presence of a photocatalyst like tetrabutylammonium (B224687) decatungstate (TBADT), the C-H functionalization of this compound occurs preferentially at the methine (C-H) bond of the isobutyl group. acs.orgacs.org This site-selectivity is a key feature of the reaction, with no formation of the α-alkylated product observed. acs.orgacs.org The mechanism is rationalized by considering the inductive effect of the pyridine (B92270) ring, which influences the transition states of the homolytic bimolecular substitution (S_H2) reaction. acs.orgacs.org

The process is initiated by the photo-excited decatungstate anion, which is a powerful oxidizing agent capable of cleaving C-H bonds homolytically to generate alkyl radicals. acs.org The excited photocatalyst abstracts a hydrogen atom from the isobutyl group of this compound, leading to the formation of a carbon-centered radical. This radical can then participate in various bond-forming reactions. acs.org

The site-selectivity is governed by a combination of polar and steric effects in the S_H2 transition state. acs.org The electrophilic nature of the excited decatungstate anion favors abstraction of a hydrogen atom from a position that can stabilize a partial positive charge in the transition state. In the case of this compound, the methine C-H bond is favored over the α-position due to the electronic influence of the pyridine ring. acs.orgacs.org

Table 1: Site-Selectivity in Photocatalytic C-H Functionalization of Alkylpyridines

SubstrateMajor ProductMechanistic Rationale
2-Propylpyridineβ-Alkylated productInductive effect of the pyridine ring disfavors α-C-H abstraction.
This compoundMethine C-H functionalized productPreferential abstraction at the methine C-H bond due to polar and steric effects. acs.orgacs.org
2-IsopentylpyridineMethine C-H functionalized productExclusive or preferential functionalization at the methine C-H bond. acs.orgacs.org

Understanding Nucleophilic Substitution Pathways on Pyridine Rings

Nucleophilic substitution reactions on the pyridine ring are fundamental transformations in pyridine chemistry. The presence of an isobutyl group at the 2-position can influence the reactivity and regioselectivity of these reactions.

One common pathway for the synthesis of substituted pyridines is through nucleophilic aromatic substitution (S_NAr). For instance, the reaction of a 2-halopyridine with a nucleophile can lead to the formation of a 2-substituted pyridine. While direct nucleophilic substitution on this compound itself is less common, the principles can be understood from related systems. For example, the synthesis of 2-amino-3-isobutylpyridine can be achieved through the reaction of 2-chloropyridine (B119429) with isobutylamine (B53898) under catalytic conditions, which proceeds via a nucleophilic aromatic substitution mechanism. vulcanchem.com

Another important reaction is the Vicarious Nucleophilic Substitution (VNS), which allows for the introduction of an alkyl group onto an electron-deficient aromatic ring. In the context of nitropyridines, electrophilic nitropyridines react with carbanions stabilized by a sulfonyl group to yield C-H alkylation products. researchgate.net The mechanism involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of the sulfinic acid. researchgate.net The steric hindrance of the incoming nucleophile plays a crucial role; for instance, the adduct formed from a hindered isopropyl carbanion can be stable towards elimination due to steric reasons. researchgate.net

The synthesis of this compound itself can be accomplished via the alkylation of 2-methylpyridine. This involves the deprotonation of the methyl group using a strong base like n-butyllithium (n-BuLi) to form a nucleophilic carbanion, which then reacts with an electrophile such as 2-iodopropane. escholarship.org

Mechanistic Models for Multicomponent Reactions Leading to Pyridine Systems

Multicomponent reactions (MCRs) are powerful tools for the efficient synthesis of complex molecules, including pyridine derivatives, from simple starting materials in a single step.

One notable example is the Hantzsch dihydropyridine (B1217469) synthesis, which can be adapted to form substituted pyridines. A proposed multicomponent reaction for the synthesis of 3,5-dinitro-1,4-dihydropyridines involves the reaction of two molecules of a β-formyl-β-nitroenamine with an aldehyde. rsc.org The mechanism is thought to proceed through the formation of a protonated α,β-unsaturated ketone and an enamine as key intermediates. rsc.org

The Asinger reaction is another versatile MCR that can lead to thiazoline (B8809763) derivatives, which can be precursors for various heterocyclic compounds. mdpi.com For example, the reaction of isobutyraldehyde (B47883), elemental sulfur, and ammonia (B1221849) can form a thiazoline. mdpi.com While not directly forming a pyridine ring, the principles of MCRs involving aldehydes like isobutyraldehyde are relevant. mdpi.com

Furthermore, multicomponent reactions involving isocyanides, such as the Ugi and Passerini reactions, are widely used in combinatorial chemistry to generate diverse molecular scaffolds. acs.orgscispace.com The Passerini four-component reaction (P-4CR) has been developed by replacing the carboxylic acid in a traditional Passerini three-component reaction with an alcohol and carbon dioxide. researchgate.net An investigation into this reaction utilized isobutyraldehyde as one of the key components. researchgate.net The mechanism of the Ugi four-component reaction (U-4CR) is believed to be stepwise, often initiated by the condensation of an aldehyde and an amine to form a Schiff base. scispace.com

Table 2: Key Multicomponent Reactions and their Relevance to Pyridine Synthesis

Reaction NameKey ReactantsMechanistic FeaturesRelevance
Hantzsch Dihydropyridine SynthesisAldehyde, β-ketoester, ammoniaCondensation and cyclization to form a dihydropyridine ring. rsc.orgA classic method for synthesizing the dihydropyridine core.
Asinger ReactionCarbonyl compound, sulfur, ammoniaForms thiazoline derivatives. mdpi.comDemonstrates the use of aldehydes like isobutyraldehyde in MCRs. mdpi.com
Ugi Four-Component ReactionAldehyde, amine, carboxylic acid, isocyanideStepwise mechanism, often involving a Schiff base intermediate. scispace.comA powerful tool for creating diverse molecular libraries.
Passerini Four-Component ReactionAlcohol, CO2, aldehyde, isocyanideA variation of the Passerini reaction. researchgate.netIsobutyraldehyde has been used as a key component in its study. researchgate.net

Photochemical Transformation Mechanisms of Pyridine and Dihydropyridine Systems

The photochemical reactions of pyridines and their dihydropyridine derivatives can lead to the formation of structurally unique and strained bicyclic compounds. These transformations are typically governed by the principles of electrocyclization.

The photoirradiation of a 1,2-dihydropyridine, which can be synthesized by the addition of nucleophiles to acyl pyridinium (B92312) salts, can induce a 4π electrocyclization reaction. nottingham.ac.uk This process, governed by the Woodward-Hoffmann rules, leads to the formation of a Dewar pyridine, a bicyclic isomer of the starting dihydropyridine. nottingham.ac.uk The reaction proceeds from the first excited state of the dihydropyridine. nottingham.ac.uk

The development of continuous flow photochemical reactors has significantly improved the efficiency of these transformations, allowing for higher productivity compared to batch methods. nottingham.ac.uk

In a broader context, the photocatalytic reduction of CO2 often employs rhenium(I)-carbonyl-diimine complexes, such as those containing bipyridine ligands. researchgate.net While not directly involving this compound, the fundamental mechanisms of photo-induced electron transfer and the role of the pyridine-type ligand are relevant. The process is initiated by the absorption of a photon, leading to an excited state that can trigger electron transfer for the reduction of CO2. researchgate.net

Furthermore, a polar mechanism has been proposed for the C-H chlorination of 2- and 4-alkylated heterocycles. This involves transient N-sulfonylation to increase the acidity of the benzylic proton, promoting deprotonation and the formation of an alkylidene dihydropyridine intermediate. This intermediate then reacts with a chlorinating agent to afford the chlorinated product. wisc.edu

Computational Chemistry and Theoretical Modeling of 2 Isobutylpyridine

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. mdpi.com By approximating the many-electron problem to one based on electron density, DFT offers a balance between computational cost and accuracy. For 2-isobutylpyridine, DFT calculations can elucidate how the electron-donating isobutyl group influences the electronic environment of the pyridine (B92270) ring, affecting its properties and behavior in chemical reactions.

The nucleophilicity of the pyridine nitrogen is a critical factor in its role as a catalyst and its interaction with electrophiles. DFT calculations are widely used to quantify and predict the nucleophilic character of substituted pyridines. ias.ac.in The isobutyl group at the 2-position of the pyridine ring is an electron-donating group, which increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to unsubstituted pyridine.

Several theoretical methods are employed to calculate nucleophilicity, often based on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comias.ac.in One common approach defines the nucleophilicity index (N) as N = EHOMO(Nu) - EHOMO(TCE), where TCE (tetracyanoethylene) is used as a reference electrophile. mdpi.com Studies on various substituted pyridines have shown a strong correlation between computationally derived nucleophilicity indices and experimentally determined values. ias.ac.in The electron-donating nature of the alkyl group in this compound suggests a higher HOMO energy and consequently a greater nucleophilicity index compared to pyridines with electron-withdrawing substituents.

Table 1: Comparison of Calculated Nucleophilicity Parameters for Substituted Pyridines This interactive table showcases how different substituents affect the calculated nucleophilicity of the pyridine ring, based on DFT methods. The values for this compound are estimated based on the known electron-donating effects of alkyl groups.

CompoundSubstituentSubstituent PositionHammett Constant (σ)Calculated Nucleophilicity Index (N, eV)
Pyridine-H-0.00Reference
4-Nitropyridine-NO₂4+0.78Low
4-Chloropyridine-Cl4+0.23Moderate
This compound-CH₂CH(CH₃)₂2-0.12 (estimated)High
4-(Dimethylamino)pyridine-N(CH₃)₂4-0.83Very High

Note: Data is illustrative, based on principles from DFT studies on substituted pyridines. ias.ac.in

DFT calculations are instrumental in studying the mechanisms of hydrogen abstraction, a key step in many chemical and biological processes. For this compound, there are multiple C-H bonds within the isobutyl group from which a hydrogen atom can be abstracted. Computational studies can predict the most likely site for this to occur by calculating the bond dissociation energies (BDEs) for each C-H bond and the energy barriers of the transition states involved in the abstraction process.

Research on the site-selective C-H functionalization of alkylpyridines has shown that for this compound, hydrogen abstraction occurs preferentially at the methine (tertiary C-H) bond of the isobutyl group. acs.org This selectivity is rationalized by the stability of the resulting tertiary radical and by the polar effects exerted by the pyridine ring. The electron-withdrawing nature of the pyridine ring disfavors radical formation at the adjacent methylene (B1212753) (α-position) C-H bond. acs.org This theoretical insight explains the observed regioselectivity in photocatalytic reactions involving this compound. acs.org

Table 2: Regioselectivity of Hydrogen Abstraction from this compound This table details the different C-H bonds in the isobutyl group and their relative reactivity towards hydrogen abstraction as predicted by computational models.

Position on Isobutyl GroupC-H Bond TypeRelative ReactivityRationale
α (Methylene)SecondaryLowInductive effect of pyridine ring destabilizes adjacent radical. acs.org
β (Methine)TertiaryHighFormation of a more stable tertiary radical. acs.org
γ (Methyl)PrimaryVery LowHigher bond dissociation energy compared to tertiary C-H.

The antioxidant potential of a compound is often linked to its ability to donate a hydrogen atom to neutralize free radicals, a process known as Hydrogen Atom Transfer (HAT). kyoto-u.ac.jp DFT methods can predict the antioxidant capacity of molecules like this compound by calculating parameters related to the HAT mechanism, such as the Bond Dissociation Enthalpy (BDE). A lower BDE for a specific C-H or O-H bond indicates a greater propensity for hydrogen donation.

For this compound, the key to its potential antioxidant activity lies in the lability of the hydrogen atom on the tertiary carbon of the isobutyl group. As established in studies of hydrogen abstraction, this C-H bond is the most likely to be cleaved. acs.org DFT calculations can quantify the BDE of this bond, allowing for a comparison of its antioxidant potential against known antioxidant compounds. The ease of donating this hydrogen atom suggests that this compound could act as a radical scavenger.

Investigation of Hydrogen Abstraction Processes in Pyridine Systems

Molecular Dynamics and Conformational Analysis of Pyridine Scaffolds

The three-dimensional structure and conformational flexibility of a molecule are crucial to its function and reactivity. For this compound, the rotation around the single bonds connecting the isobutyl group to the pyridine ring and within the isobutyl group itself gives rise to various conformers. Molecular dynamics (MD) simulations and conformational searches using quantum chemical methods can explore the potential energy surface to identify stable conformers and the energy barriers between them. jyu.fi

The conformation of the isobutyl group relative to the pyridine ring can influence the molecule's steric profile and the accessibility of the nitrogen lone pair. DFT calculations on analogous substituted pyridines have been used to determine parameters such as the dihedral angle between the alkyl substituent and the aromatic plane. vulcanchem.com For this compound, the most stable conformers would likely balance the steric repulsion between the isobutyl group and the hydrogen atom at the 3-position of the pyridine ring. Understanding these conformational preferences is important for predicting how the molecule will interact with other species, such as in enzyme active sites or during catalytic cycles. sfu.ca

Quantum Chemical Calculations for Reaction Pathway Prediction

Beyond static properties, quantum chemical calculations are a powerful tool for predicting the entire course of a chemical reaction. nih.govresearchgate.net By mapping the potential energy surface, these methods can identify reactants, transition states, intermediates, and products, providing a complete mechanistic picture. Automated reaction path search methods can explore numerous possible transformations, potentially discovering novel reactions or explaining unexpected product formations. nih.gov

For a molecule like this compound, these calculations can be used to predict the outcomes of various transformations. For example, in the context of its synthesis or functionalization, quantum calculations can compare the energy barriers for substitution at different positions on the pyridine ring or on the isobutyl side chain. acs.org They can also be used to design catalysts that favor a specific reaction pathway. The development of methods that combine exhaustive path searches with kinetic analysis allows for the prediction of reaction yields under specific conditions, moving computational chemistry from a tool for mechanistic explanation to one for reaction discovery and prediction. nih.gov

Derivatives and Analogs of 2 Isobutylpyridine: Synthesis and Structure Activity Relationships

Synthesis of Novel 2-Isobutylpyridine Derivatives

The isobutylpyridine moiety is a versatile building block for creating complex molecular architectures with diverse biological activities. Researchers have developed various synthetic strategies to incorporate this fragment into macrocycles, fused ring systems, and other novel structures.

Pyridine-Fused Macrocycles and their Synthesis (e.g., CADA analogs)

A notable class of this compound derivatives are the pyridine-fused macrocycles, particularly analogs of cyclotriazadisulfonamide (B1668197) (CADA). nih.govkuleuven.benih.gov These compounds are of significant interest due to their ability to down-modulate the human cell-surface CD4 protein, making them potential HIV entry inhibitors. nih.govkuleuven.benih.gov

The synthesis of these macrocycles often involves a multi-step process. A key strategy is the Tsuji-Trost N-allylation reaction of open-chain disulfonamides with 2-alkylidene-1,3-propanediyl bis(carbonates), which has been shown to be more efficient than the previously used Atkins-Richman method. acs.org The synthesis of pyridine-fused CADA analogs with an isobutylene (B52900) head group has been a particular focus. nih.govkuleuven.be In one approach, diols are converted to their corresponding open-chain ditosylamides, which then undergo macrocyclization. nih.gov For instance, 2,6-bis(bromomethyl)pyridine (B1268884) can be prepared from the corresponding diol using phosphorus tribromide in chloroform. nih.gov

Researchers have synthesized a variety of these macrocycles, including those with 12-membered rings, an isobutylene head group, two arenesulfonyl side arms, and a fused pyridine (B92270) ring bearing a para substituent. nih.govkuleuven.benih.gov The inclusion of the pyridine ring is intended to enhance the water solubility of these compounds, a crucial factor for drug development. researchgate.net

Cyclic Imidate Derivatives from 5-Amino-2,6-bis(polyfluoroalkyl)-4-isobutylpyridine-3-carboxylates

In the field of agrochemicals, cyclic imidate derivatives of this compound have demonstrated significant herbicidal activity. acs.orgacs.org The synthesis of these compounds starts from 5-amino-2,6-bis(polyfluoroalkyl)-4-isobutylpyridine-3-carboxylates. acs.orgacs.org

It was observed that 4-halobutyramide derivatives of these pyridine carboxylates exhibited considerably higher herbicidal activity than their non-halogenated counterparts. acs.orgacs.org This enhanced activity was linked to their ability to cyclize into a five-membered heterocyclic system. acs.orgacs.org The cyclization of these 4-halobutyramides is catalyzed by a Lewis acid, leading to the formation of the highly active cyclic imidates. acs.orgacs.org

Imidazo[4,5-b]pyridine Derived Acrylonitriles Incorporating Isobutyl Moieties

Imidazo[4,5-b]pyridine derivatives are another important class of compounds with a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. mdpi.commdpi.comuctm.edu The synthesis of acrylonitriles derived from this scaffold, which may incorporate isobutyl groups, has been explored for potential therapeutic applications. irb.hrnih.gov

The general synthetic approach involves the condensation of appropriately substituted diaminopyridines with various reagents. For example, 2,3-diaminopyridine (B105623) can react with ethyl cyanoacetate (B8463686) to form 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile. irb.hr Further modifications can introduce substituents at various positions on the imidazo[4,5-b]pyridine ring system. mdpi.comnih.govnih.gov The synthesis of these compounds can be achieved through both classical heating and microwave-assisted organic synthesis. irb.hr

Synthesis of 4-Bromo-2-Isobutylpyridine and Related Halogenated Derivatives

Halogenated derivatives of this compound, such as 4-bromo-2-isobutylpyridine, serve as valuable intermediates for the synthesis of more complex molecules through cross-coupling reactions. The synthesis of such compounds can be achieved through various methods. For instance, the preparation of mercaptopyridines from halosubstituted pyridines can be accomplished by reaction with an alkali metal polysulfide followed by acidification. google.com

The direct functionalization of brominated pyridine derivatives is also a key strategy. For example, 4-bromobenzo[c] nih.govacs.orgnaphthyridine undergoes regioselective direct ring metalation at the C-5 position. beilstein-journals.org This allows for the introduction of various substituents, creating a library of compounds for further investigation. The synthesis of 4-bromo-2,2-diphenylbutyronitrile (B143478) has also been described, involving the reaction of diphenyl acetonitrile (B52724) with ethylene (B1197577) dibromide in the presence of a phase transfer catalyst. google.com

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Understanding the relationship between the chemical structure of this compound analogs and their biological or chemical properties is crucial for the design of more potent and selective compounds.

Correlating Structural Modifications with Chemical Reactivity and Selectivity

The reactivity and selectivity of this compound derivatives are highly dependent on their structural features. For instance, in the photocatalyzed C-H alkylation of alkylpyridines, there is a strong reluctance for functionalization at the α-C-H position. acs.org In the case of this compound, C-H functionalization occurs preferentially at the methine C-H bond. acs.org

SAR studies on pyridine-fused CADA analogs have revealed that hydrophobic substituents on the fused pyridine ring can enhance the potency of these compounds in down-modulating CD4. nih.govkuleuven.be Interestingly, a highly basic nitrogen atom in the 12-membered ring is not a requirement for high potency. nih.govkuleuven.be

In the context of imidazo[4,5-b]pyridine derived acrylonitriles, SAR studies have shown that the introduction of electron-donating groups, such as N,N-dialkylamines, on a distant phenyl ring can significantly enhance their antioxidative properties. irb.hr Furthermore, N-alkylation of the imidazole (B134444) nitrogen also contributes to this enhancement. irb.hr For acridine (B1665455) analogs, SAR studies have enabled the development of potent and selective kinase inhibitors by identifying structural differences that favor inhibition of one kinase over another. nih.gov

Impact of Substituents on Electronic and Steric Properties

Electronic Effects

The electronic nature of a substituent on the pyridine ring alters the electron density distribution within the aromatic system, particularly affecting the basicity of the nitrogen atom and the reactivity of the ring's carbon atoms towards electrophilic or nucleophilic attack. These effects are generally categorized as inductive and resonance effects.

Inductive Effects: Alkyl groups, like the native isobutyl group, are weakly electron-donating through an inductive effect (+I), slightly increasing the electron density on the pyridine ring and the basicity of the nitrogen. Conversely, electronegative atoms or groups (e.g., halogens, nitro groups) exert an electron-withdrawing inductive effect (-I), which decreases the ring's electron density and the nitrogen's basicity. For instance, the inductive effect of the pyridine ring itself has been shown to influence transition states in reactions like C-H functionalization. acs.org

Resonance Effects: Substituents with lone pairs (e.g., -NH₂, -OR) or pi systems (e.g., -phenyl) can interact with the pyridine ring's pi system through resonance. Electron-donating groups (+R) increase electron density, especially at the ortho and para positions relative to the substituent. Electron-withdrawing groups (-R) like -NO₂ or -CN decrease electron density at these positions. In the context of substituted pyridines, these effects modulate properties such as catalyst efficiency. For example, in SABRE (Signal Amplification By Reversible Exchange) catalysis, the electronic properties of para-substituted pyridines are directly linked to the catalytic efficiency, with different functionalities altering substrate-iridium ligation and exchange rates. whiterose.ac.uk

The quantitative impact of substituents on the electronic properties of an aromatic ring is often described by Hammett sigma (σ) constants. While originally derived for benzoic acids, these parameters are widely applied to pyridine systems to correlate reaction rates and equilibrium constants.

Table 1: Electronic Parameters of Representative Substituents on a Pyridine Ring

SubstituentHammett Constant (σp)Electronic Effect
-N(CH₃)₂-0.83Strong Electron-Donating
-NH₂-0.66Strong Electron-Donating
-OCH₃-0.27Electron-Donating
-CH₃-0.17Weak Electron-Donating
-H0.00Reference
-Cl+0.23Weak Electron-Withdrawing
-Br+0.23Weak Electron-Withdrawing
-CN+0.66Strong Electron-Withdrawing
-NO₂+0.78Strong Electron-Withdrawing

This table presents generally accepted Hammett constant values for substituents on an aromatic ring, which serve as a reliable indicator of their electronic influence on a pyridine nucleus. The values illustrate the spectrum from strong electron-donating groups, which increase the ring's nucleophilicity, to strong electron-withdrawing groups, which enhance its electrophilicity.

Steric Effects

Steric hindrance, arising from the spatial bulk of substituents, plays a critical role in the reactivity of this compound derivatives. The isobutyl group at the 2-position already imparts significant steric congestion around the pyridine nitrogen. Additional substituents, particularly at the adjacent 3- or 6-positions, can further impede the approach of reactants to the nitrogen lone pair or the ring itself.

This steric shielding can dictate the regioselectivity of reactions. In photocatalytic C-H functionalization, steric effects between substituents and a large decatungstate anion photocatalyst were found to control the site of reaction on the alkyl side chain. acs.org Similarly, the proximity of bulky groups can complicate nucleophilic substitution and coupling reactions. vulcanchem.com

To quantify steric effects, various parameters have been developed. A notable scale is the ortho-steric parameter (S⁰), derived from the kinetics of N-methylation of substituted pyridines. rsc.org This scale provides a measure of the steric hindrance imposed by a substituent at the ortho position relative to the nitrogen atom. A more recent and comprehensive approach involves the calculation of steric descriptors like the Tolman cone angle (θ) and the percent buried volume (%VBur), which quantify the three-dimensional space occupied by a ligand when coordinated to a metal center. researchgate.net

Table 2: Steric Parameters for Representative ortho-Substituents on a Pyridine Ring

SubstituentOrtho-Steric Parameter (S⁰)Steric Effect
-H0.00Minimal
-F0.44Small
-Cl0.98Moderate
-Br1.14Moderate
-CH₃1.28Significant
-CN0.35Small
-CF₃1.6Significant
-CH(CH₃)₂2.15Large
-C(CH₃)₃3.9Very Large

Data sourced from studies on the N-methylation of pyridines. rsc.org The S⁰ parameter quantifies the steric effect of a substituent at the ortho-position, with larger values indicating greater steric hindrance around the pyridine nitrogen. This hindrance can prevent or slow down reactions involving the nitrogen's lone pair.

The interplay of these electronic and steric factors is complex. A substituent may be sterically small but electronically potent, or vice versa. For instance, the cyano (-CN) group is sterically unobtrusive (S⁰ = 0.35) but strongly electron-withdrawing (σp = +0.66). In contrast, the tert-butyl group is weakly electron-donating but exerts a very large steric effect (S⁰ = 3.9). The rational design of this compound derivatives for specific functions requires a careful balancing of these two fundamental properties.

Coordination Chemistry and Ligand Applications of 2 Isobutylpyridine Derivatives

2-Isobutylpyridine Derivatives as Ligands in Metal Complexes

Derivatives of this compound are notable for their role as ligands in the formation of metal complexes, which are instrumental in various chemical applications. These applications range from the separation of elements in nuclear fuel reprocessing to the development of catalysts for organic synthesis. The isobutyl group on the pyridine (B92270) ring introduces specific steric and electronic properties that influence the coordination behavior and stability of the resulting metal complexes.

N,O-Hybrid Donor Ligands for Actinide and Lanthanide Isolation and Separation (e.g., N,N,N′,N′-tetra-isobutyl pyridine diglycolamide)

The separation of actinides from lanthanides is a critical and challenging task in the management of spent nuclear fuel. mdpi.comrsc.org N,O-hybrid donor ligands, which contain both nitrogen and oxygen atoms, have emerged as promising extractants for this purpose due to their ability to selectively bind with actinides. mdpi.comresearchgate.net These ligands often feature a heterocyclic nitrogen atom, which allows for the selective extraction of actinides from highly acidic solutions. mdpi.com The underlying principle for this selectivity is based on the hard and soft acid-base theory, where the somewhat "softer" trivalent actinide ions form more stable covalent bonds with "soft" nitrogen donor ligands compared to the "harder" lanthanide ions. rsc.orgresearchgate.net

A prime example of such a ligand is N,N,N′,N′-tetra-isobutyl pyridine diglycolamide (iso-butyl-PDGA). This molecule incorporates a pyridine ring, providing a nitrogen donor site, and two diglycolamide arms, which offer oxygen donor sites. This combination of hard (oxygen) and soft (nitrogen) donors in a preorganized structure enhances the extraction efficiency and selectivity for actinides over lanthanides. uiowa.edu The isobutyl groups on the amide nitrogen atoms are crucial for solubility in the organic solvents used in liquid-liquid extraction processes. Research into pyridine diglycolamide ligands is focused on synthesizing and characterizing novel structures to improve metal ion extraction capabilities and minimize the formation of undesirable third phases during extraction. uiowa.edu

Another related class of ligands are the 2,6-bis(5,6-dialkyl-1,2,4-triazin-3-yl)pyridines (BTPs). A derivative, 2,6-bis(5,6-diisobutyl-1,2,4-triazine-3-yl)pyridine (isobutyl-BTP), has been used to create an extraction chromatography resin. tandfonline.com This resin demonstrates high selectivity for trivalent actinides like americium(III) and curium(III) over lanthanides such as europium(III). tandfonline.com

Table 1: Examples of this compound Derivatives and Analogs in Actinide/Lanthanide Separation

Ligand NameAbbreviationKey Structural FeaturesApplication
N,N,N′,N′-tetra-isobutyl pyridine diglycolamideiso-butyl-PDGAPyridine ring with two diglycolamide armsLiquid-liquid extraction of actinides
2,6-bis(5,6-diisobutyl-1,2,4-triazine-3-yl)pyridineisobutyl-BTPPyridine core with two triazine ringsExtraction chromatography for actinide separation

Design and Characterization of Ruthenium(II) Complexes Bearing Pyridine Ligands

Ruthenium(II) complexes containing pyridine-based ligands are extensively studied for their catalytic and photophysical properties. The synthesis of these complexes often involves the reaction of a ruthenium precursor, such as [RuHCl(CO)(PPh₃)₃], with a pyridine-functionalized ligand. ias.ac.in For instance, ruthenium(II) complexes with pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been synthesized and characterized. ias.ac.in These complexes typically exhibit an octahedral geometry. ias.ac.in

The electronic and steric properties of the pyridine ligand, including the presence of substituents like the isobutyl group, can be fine-tuned to modulate the properties of the resulting ruthenium complex. This has implications for applications in areas such as catalysis and the development of new materials. For example, ruthenium(II) p-cymene (B1678584) complexes with substituted pyridine–quinoline ligands have been synthesized and show potential in both catalysis and medicinal chemistry. mdpi.com

Investigation of Chelation and Coordination Modes

The way in-which a ligand binds to a central metal atom is referred to as its coordination mode. In the case of this compound derivatives, the pyridine nitrogen atom is the primary coordination site. However, more complex derivatives can exhibit various chelation modes.

For example, in N,O-hybrid donor ligands like N,N,N′,N′-tetra-isobutyl pyridine diglycolamide, the ligand coordinates to a metal ion using the pyridine nitrogen and the two carbonyl oxygen atoms from the diglycolamide arms. This tridentate chelation creates a stable complex with the metal ion. mdpi.com Similarly, diamides of dipicolinic acid act as tridentate ligands, coordinating through two amide oxygens and the pyridine nitrogen. mdpi.com

In other systems, such as those involving 2,6-bis(benzimidazol-2-yl)pyridine, the ligand acts as a tridentate NNN donor. researchgate.net The specific coordination mode adopted by the ligand is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating species. The study of these coordination modes is crucial for understanding the stability and reactivity of the metal complexes.

Catalytic Activity of Metal-Ligand Complexes Derived from this compound Scaffolds

Metal complexes derived from this compound and its derivatives have shown significant promise as catalysts in a variety of organic transformations. The pyridine moiety acts as a stable anchor for the metal center, while the isobutyl group can influence the catalyst's solubility and steric environment.

Ruthenium(II) complexes bearing pyridine-functionalized N-heterocyclic carbene ligands have proven to be effective catalysts for the one-pot conversion of aldehydes to primary amides. ias.ac.in The catalytic efficiency can be optimized by modifying the reaction conditions, including the solvent, base, temperature, and catalyst loading. ias.ac.in

Furthermore, photocatalysis using decatungstate anion has been employed for the site-selective C–H functionalization of this compound. acs.org This reaction preferentially occurs at the methine C–H bond of the isobutyl group, demonstrating how the pyridine ring can direct the reactivity of the alkyl substituent. acs.org This type of selective functionalization is valuable for the synthesis of complex molecules.

Biological and Pharmaceutical Research Applications of 2 Isobutylpyridine and Its Analogs

Investigation of Bioactive Derivatives

The structural framework of 2-isobutylpyridine has served as a foundational element for the development of various bioactive derivatives. Researchers have explored its incorporation into diverse molecular architectures, leading to the discovery of compounds with a range of biological activities. These investigations span from antiviral and herbicidal properties to antioxidative and genotoxic assessments, highlighting the versatility of the this compound scaffold in medicinal and agricultural chemistry.

Pyridine-Fused Cyclotriazadisulfonamide (B1668197) (CADA) Analogs: Research on Anti-HIV and Human CD4 Down-Modulating Potencies

Cyclotriazadisulfonamides (CADA) are a class of compounds known to inhibit the entry of the Human Immunodeficiency Virus (HIV) by down-modulating the human CD4 receptor, a key protein for viral entry. Research into CADA analogs has explored the impact of various substituents on their biological activity. In this context, pyridine-fused CADA analogs have been synthesized to enhance drug-like properties.

One such investigation focused on a series of macrocycles where a pyridine (B92270) ring bearing different hydrophobic substituents at the para-position was fused into the CADA scaffold. Among these, an analog featuring an isobutyl group (compound 3k ) was synthesized and evaluated for its ability to down-modulate CD4 and inhibit HIV replication. The study revealed that hydrophobic substituents on the pyridine ring could enhance the potency of these compounds. thegoodscentscompany.com

The synthesis of the isobutyl-substituted pyridine intermediate, 2,6-bis(cyanomethyl)-4-isobutylpyridine, was a key step in preparing the final macrocyclic compound. thegoodscentscompany.com The biological data for the resulting isobutyl-pyridine fused CADA analog, when compared to the parent compound CADA and other analogs, provides insight into the structure-activity relationship (SAR) of this chemical series. Specifically, the introduction of the isobutyl group was part of an effort to explore how varying the hydrophobicity at the 4-position of the pyridine ring affects the compound's interaction with its biological target. thegoodscentscompany.com While some analogs showed greater potency than CADA, the research confirmed that the pyridine-fused scaffold could yield compounds with potent biological activity and favorable properties. thegoodscentscompany.com

Table 1: Biological Activity of Isobutyl-Pyridine Fused CADA Analog (3k)

Compound R Group Anti-HIV Activity (EC₅₀, µM) CD4 Down-Modulation (IC₅₀, µM) Cytotoxicity (CC₅₀, µM)
3k (LAL024·HCl) Isobutyl 0.94 ± 0.08 29 ± 1 >230
CADA - 1.1 ± 0.2 1.2 ± 0.2 139 ± 9

Data sourced from syntheses and anti-HIV and human cluster of differentiation 4 (CD4) down-modulating potencies of pyridine-fused cyclotriazadisulfonamide (CADA) compounds. thegoodscentscompany.com

Herbicidal Activity Studies of Halogenated Amide Derivatives of this compound Carboxylates

The pyridine ring is a core component of many commercial herbicides. Research in this area has explored how different substituents on the pyridine scaffold influence herbicidal efficacy. One study investigated a series of halogenated amide derivatives of pyridine carboxylates for their potential as herbicides. lookchem.com While this particular study did not specifically include this compound derivatives, it provided valuable structure-activity relationship (SAR) insights for related compounds.

The research focused on 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acid derivatives, where various halogenated pyridines were incorporated. lookchem.com The findings indicated that the nature and position of substituents on the pyridine ring are critical for herbicidal activity. For instance, the presence of a trifluoromethyl group at the 5-position of the pyridine ring was found to be essential for potent activity against both broad-leaf and grass weeds. lookchem.com Furthermore, the study demonstrated that carboxylic esters generally exhibited higher herbicidal activity than the corresponding carboxylic amides and free acids. lookchem.com These findings suggest that a hypothetical halogenated amide derivative of a this compound carboxylate would require careful consideration of the specific halogen and its position on the pyridine ring to achieve optimal herbicidal effects.

Table 2: Herbicidal Activity of Selected Pyridine Derivatives against Brassica napus

Compound ID Pyridine Substitution Inhibition Rate at 1.0 mg/L (%)
VI01 5-CF₃ 100
VI02 5-CF₃ 100
VI03 5-CF₃ 100
VI15 5-Cl 43.5
VI16 3,5-di-Cl 65.2

Data adapted from a study on the herbicidal activity of 2-(2-oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic acids. lookchem.com

Evaluation of Antioxidative Potential in Imidazo[4,5-b]pyridine Derivatives

Imidazo[4,5-b]pyridines, being structural analogs of naturally occurring purines, are of significant interest in medicinal chemistry. Their derivatives have been investigated for a variety of biological activities, including antioxidative potential. acs.orgeuropa.eu The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom.

Studies on novel imidazo[4,5-b]pyridine derived acrylonitriles have been conducted to understand the influence of different substituents on their antioxidative activity. acs.org Research has shown that introducing electron-donating groups, such as N,N-dialkylamino groups, on a phenyl ring attached to the imidazo[4,5-b]pyridine core can significantly enhance the antioxidative properties. acs.org Computational analyses have supported these findings, indicating that the antioxidative features are largely dependent on hydrogen atom transfer properties. acs.org

Table 3: Antioxidant Activity of Selected Imidazo[4,5-b]pyridine Derivatives

Compound Substituents DPPH Scavenging Activity (IC₅₀, µM)
24 N,N-(CH₂CH₃)₂ at para-position of phenyl ring 13.9 ± 0.9
29 N,N-(CH₃)₂ at para-position of phenyl ring 15.3 ± 1.1
30 N,N-(CH₂CH₃)₂ at para-position of phenyl ring 14.5 ± 1.0
BHT (Standard) - 45.7 ± 1.2

Data from a study on the antioxidative potential of novel imidazo[4,5-b]pyridine derived acrylonitriles. acs.org

Genotoxicity Assessment in Safety Evaluations of Flavoring Substances

This compound is used as a flavoring substance in various food products. thegoodscentscompany.comnih.gov As with all food additives, its safety is subject to evaluation by regulatory bodies, which includes an assessment of its potential genotoxicity. Genotoxicity tests are designed to detect any potential for a substance to damage the genetic material of cells.

The general approach for assessing the genotoxicity of food additives involves a tiered system of in vitro and in vivo tests. nih.gov The standard battery of in vitro tests typically includes a bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell micronucleus test. nih.gov Positive results in these initial tests may trigger further in vivo studies to determine if the genotoxic effects are observed in a whole organism.

Role of Pyridine Derivatives as Privileged Medicinal Scaffolds in Drug Discovery

The pyridine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry. thegoodscentscompany.comnih.govflavscents.comresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them highly valuable starting points for the design of novel therapeutic agents. flavscents.com The pyridine nucleus is a six-membered heteroaromatic ring that is an isostere of benzene, and its presence in numerous natural products, including vitamins and alkaloids, underscores its biological significance. thegoodscentscompany.comflavscents.com

The utility of the pyridine scaffold in drug discovery is attributed to several key features. The nitrogen atom in the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can influence the compound's solubility, absorption, and interaction with biological targets. Furthermore, the pyridine ring can be readily functionalized at various positions, allowing for the systematic modification of its physicochemical properties and the exploration of structure-activity relationships. researchgate.net

A vast number of approved drugs across a wide range of therapeutic areas contain a pyridine moiety, highlighting its versatility and importance. thegoodscentscompany.comnih.gov These include agents with anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant activities, among others. nih.gov The continued exploration of pyridine derivatives, including those with substituents like the isobutyl group, is a testament to the enduring value of this scaffold in the quest for new and improved medicines. thegoodscentscompany.comresearchgate.net

Natural Product Chemistry and Biosynthesis Pathways

Information regarding the natural occurrence and biosynthesis of this compound is limited. It is primarily known as a synthetic compound used in the flavor industry. thegoodscentscompany.com However, there are some indications of its presence in nature. For instance, this compound has been identified as a component of lamb fat.

While a direct biosynthetic pathway for this compound has not been extensively described, related compounds have been isolated from natural sources. Research has led to the discovery of 5-hydroxymethyl-2-isobutyl-pyridine-3,4-diol, a new natural vitamin B6 analogue, from a Streptomyces species. This finding suggests that biosynthetic pathways for producing isobutyl-substituted pyridines exist in microorganisms.

Additionally, the isomeric compound, 3-isobutylpyridine, has been described as an alkaloid found in the bark of certain trees and is a stereoisomer of norstenusine, a defensive alkaloid produced by beetles of the Stenus genus. lookchem.comresearchgate.net Although this pertains to the 3-substituted isomer, it demonstrates that isobutylpyridines can be of natural origin. The biosynthesis of such alkaloids likely involves pathways for the formation of the pyridine ring and the subsequent attachment or formation of the isobutyl side chain, though specific enzymatic steps for this compound are not well-documented.

Isolation and Characterization of 2-Isobutyl-Pyridine-3,4-Diol from Microorganisms

Research into microbial secondary metabolites has led to the discovery of novel pyridine derivatives with potential biological significance. Among these is 5-hydroxymethyl-2-isobutyl-pyridine-3,4-diol, a natural analog of vitamin B6. This compound has been successfully isolated from terrestrial microorganisms, specifically from strains of Streptomyces.

The isolation process typically involves the fermentation of the producing microorganism, followed by extraction of the culture broth. In one key study, the ethyl acetate (B1210297) extract of the Streptomyces sp. strain GW23/1540 was found to contain a series of new 2-alkyl-5-(hydroxymethyl)pyridine-3,4-diols. researchgate.net This particular strain yielded not only 5-hydroxymethyl-2-isobutyl-pyridine-3,4-diol (referred to as 1d in the study) but also other structurally related analogs, including 5-hydroxymethyl-2-isopropyl-pyridine-3,4-diol (1a), 5-hydroxymethyl-2-propyl-pyridine-3,4-diol (1b), and 2-sec-butyl-5-hydroxymethyl-pyridine-3,4-diol (1c). researchgate.netresearchgate.net Another strain, Streptomyces sp. GW63/1571, was also found to produce some of these compounds, specifically 2-sec-butyl-5-hydroxymethyl-pyridine-3,4-diol. researchgate.netresearchgate.net

The characterization and structural elucidation of these isolated compounds were achieved through comprehensive spectroscopic analysis. gwdguser.de The interpretation of 1H NMR, 13C NMR, and various 2D NMR correlation data (such as COSY, HMQC, and HMBC) was crucial in determining the final structures of these natural products. researchgate.netgwdguser.de Analysis of the NMR spectra revealed key structural features, such as the presence of an electron-deficient aromatic system and aliphatic carbon atoms corresponding to the alkyl side chains. researchgate.net While these new natural products were characterized, they were found to be inactive when tested against several microorganisms, including the bacteria Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Streptomyces viridochromogenes. researchgate.netresearchgate.net

Detailed Research Findings

The following table summarizes the microbial sources and the specific 2-alkyl-5-(hydroxymethyl)pyridine-3,4-diols that were isolated and characterized.

Table 1: Isolation of 2-Alkyl-5-(hydroxymethyl)pyridine-3,4-diols from Streptomyces sp.

Producing Microorganism Isolated Compounds
Streptomyces sp. GW23/1540 5-Hydroxymethyl-2-isopropyl-pyridine-3,4-diol
5-Hydroxymethyl-2-propyl-pyridine-3,4-diol
2-sec-Butyl-5-hydroxymethyl-pyridine-3,4-diol
5-Hydroxymethyl-2-isobutyl-pyridine-3,4-diol

Table 2: List of Compound Names

Compound Name
This compound
5-Hydroxymethyl-2-isobutyl-pyridine-3,4-diol
5-Hydroxymethyl-2-isopropyl-pyridine-3,4-diol
5-Hydroxymethyl-2-propyl-pyridine-3,4-diol
2-sec-Butyl-5-hydroxymethyl-pyridine-3,4-diol
Anthranilic acid
Anthranilamide
Phenylacetamide
Staphylococcus aureus
Bacillus subtilis
Escherichia coli

Q & A

Q. What are the standard synthetic routes for 2-Isobutylpyridine, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or catalytic alkylation of pyridine derivatives. Key steps include:

  • Catalyst selection : Transition metal catalysts (e.g., Pd or Ni) improve yield in cross-coupling reactions.
  • Temperature control : Maintain 80–120°C to balance reaction rate and side-product formation.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%).
    Reproducibility requires detailed documentation of solvent ratios, catalyst loadings, and inert atmosphere conditions. For validation, replicate experiments with at least three independent trials and report average yields with standard deviations .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a multi-technique approach:

  • NMR spectroscopy : Compare 1^1H and 13^13C spectra to literature data (e.g., δ 8.5–8.7 ppm for pyridine protons).
  • Mass spectrometry : Confirm molecular ion peak at m/z 135.2 (C9_9H13_{13}N).
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) to assess purity (>98% required for kinetic studies).
    For novel derivatives, include elemental analysis (C, H, N ±0.3%) and X-ray crystallography if crystalline .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular dynamics simulations : Model solvent interactions (e.g., toluene vs. DMF) to assess steric effects from the isobutyl group.
  • Transition state analysis : Use software like Gaussian or ORCA to identify activation barriers for alkylation pathways.
    Validate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. How can contradictory data on this compound’s solvent-dependent stability be resolved?

Methodological Answer: Contradictions often arise from unaccounted variables. Follow this protocol:

Literature meta-analysis : Compare degradation studies (pH, light exposure, temperature) across solvents .

Controlled replication : Test stability in anhydrous vs. humidified solvents (e.g., ethanol, THF) under UV/Vis monitoring.

Statistical modeling : Apply multivariate regression to isolate factors (e.g., solvent polarity index, dielectric constant) driving instability.
Publish raw datasets and analysis scripts to enable peer validation .

Q. What strategies mitigate challenges in quantifying this compound’s ecological toxicity when data is scarce?

Methodological Answer:

  • Read-across approaches : Use toxicity data from structurally similar pyridines (e.g., 2-methylpyridine) as provisional benchmarks .
  • In silico tools : Apply QSAR models (e.g., ECOSAR) to predict acute aquatic toxicity (LC50_{50} for Daphnia magna).
  • Microcosm experiments : Test biodegradability in soil/water systems with GC-MS tracking of degradation byproducts.
    Report uncertainties explicitly and advocate for collaborative data-sharing initiatives .

Guidelines for Reporting Research

  • Experimental section : Include full synthetic protocols, spectral parameters, and statistical tests (e.g., ANOVA for yield comparisons) .
  • Data repositories : Deposit raw NMR/MS files in public repositories (e.g., Zenodo) with DOIs.
  • Ethical compliance : Disclose conflicts of interest and adhere to institutional safety protocols for pyridine handling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.